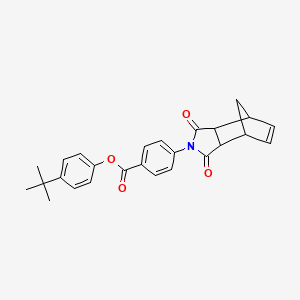
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve the use of continuous-flow systems to ensure high yield and purity. These methods often employ chlorinating agents such as oxalyl chloride or thionyl chloride to convert the corresponding acid to the acid chloride .
化学反応の分析
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with amines to form amides. This reaction typically occurs in the presence of a base such as triethylamine.
Hydrolysis: When exposed to water, the compound hydrolyzes to form the corresponding acid.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and thiols, and solvents like dichloromethane. The major products formed from these reactions include amides, acids, and addition products.
科学的研究の応用
3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar compounds to 3-(1-Ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride include:
3-Chloro-3-(trimethylsilyl)prop-2-enoyl chloride: This compound also contains an enoyl chloride group and undergoes similar reactions.
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoyl chloride: This compound is structurally similar but lacks the ethyl group on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity.
特性
分子式 |
C9H12Cl2N2O |
|---|---|
分子量 |
235.11 g/mol |
IUPAC名 |
3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-3-12-6-8(7(2)11-12)4-5-9(10)13;/h4-6H,3H2,1-2H3;1H |
InChIキー |
ZQBIHHDMAYGDOM-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)
![N-[3-(butanoylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B12462071.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
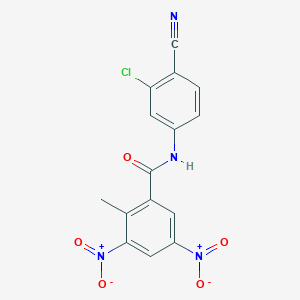
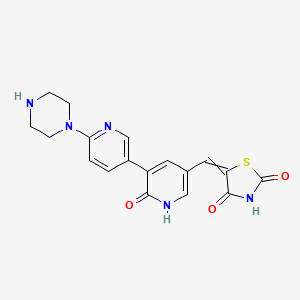
![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)
![2-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12462106.png)
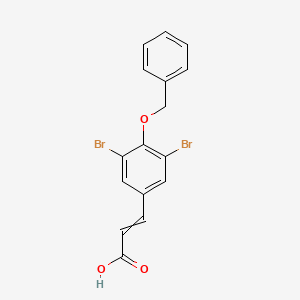
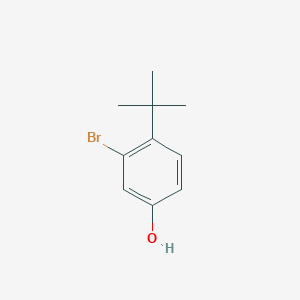
![(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B12462120.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B12462130.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12462138.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)butanamide](/img/structure/B12462151.png)
